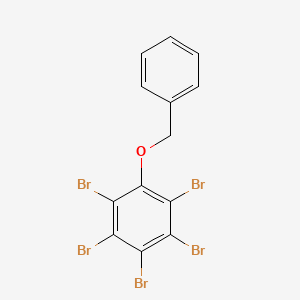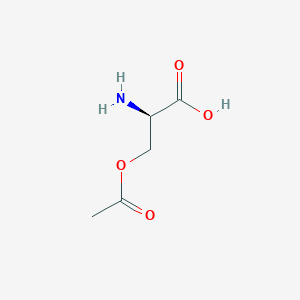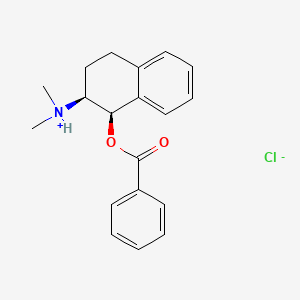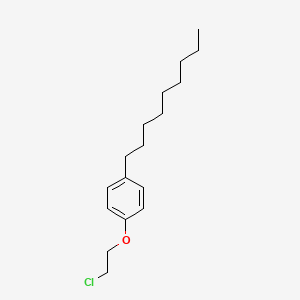![molecular formula C48H60O12 B13732333 3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene is a highly complex organic compound. Compounds of this nature often exhibit unique structural properties due to their intricate arrangements of atoms and bonds. These compounds can have significant applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. Common methods might include:
Stepwise Synthesis: Building the compound in stages, starting with simpler molecules and gradually adding more complex groups.
Catalysis: Using catalysts to facilitate specific reactions, such as cyclization or oxidation.
Purification: Employing techniques like chromatography to isolate the desired product at each stage.
Industrial Production Methods
Industrial production of complex organic compounds often involves scaling up laboratory methods. This can include:
Batch Processing: Producing the compound in large batches, with careful monitoring of reaction conditions.
Continuous Flow Synthesis: Using a continuous flow reactor to produce the compound more efficiently and consistently.
Analyse Chemischer Reaktionen
Types of Reactions
Compounds like this can undergo various types of chemical reactions, including:
Oxidation: Adding oxygen or removing hydrogen to form new functional groups.
Reduction: Adding hydrogen or removing oxygen to alter the compound’s structure.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Typical reagents and conditions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium on carbon or platinum.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives of the original compound, each with unique properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, such compounds can be used as:
Building Blocks: For synthesizing more complex molecules.
Catalysts: In various chemical reactions.
Biology
In biology, these compounds might serve as:
Probes: For studying biological processes.
Drugs: With potential therapeutic applications.
Medicine
In medicine, they could be used as:
Diagnostic Agents: For imaging or detecting diseases.
Therapeutics: For treating specific conditions.
Industry
In industry, applications might include:
Materials Science: Developing new materials with unique properties.
Electronics: Creating components for electronic devices.
Wirkmechanismus
The mechanism by which such compounds exert their effects often involves:
Molecular Targets: Binding to specific proteins or nucleic acids.
Pathways: Modulating biochemical pathways to achieve the desired effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and rings. Examples could be:
Polycyclic Aromatic Hydrocarbons: Such as naphthalene or anthracene.
Crown Ethers: Like 18-crown-6 or dibenzo-18-crown-6.
Uniqueness
The uniqueness of 3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28281120,4902,55019,24026,31048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene lies in its specific arrangement of atoms and the resulting properties
Eigenschaften
Molekularformel |
C48H60O12 |
|---|---|
Molekulargewicht |
829.0 g/mol |
IUPAC-Name |
3,6,9,12,15,18,32,35,38,41,44,47-dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene |
InChI |
InChI=1S/C48H60O12/c1-5-37-33-39-7-2-9-41-35-43-11-4-12-44-36-42-10-3-8-40(47(42)59-31-27-55-23-19-51-16-15-50-18-22-54-26-30-58-46(39)41)34-38(6-1)45(37)57-29-25-53-21-17-49-13-14-52-20-24-56-28-32-60-48(43)44/h1-12H,13-36H2 |
InChI-Schlüssel |
SDSAPCZEAVCSPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOC2=C3CC4=CC=CC5=C4OCCOCCOCCOCCOCCOC6=C(CC7=CC=CC(=C7OCCOCCO1)C5)C=CC=C6CC2=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)








![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
